TAS-115 - 1190836-34-0

TAS-115

Catalog Number: EVT-283479
CAS Number: 1190836-34-0
Molecular Formula: C27H23FN4O4S
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAS-115 is a small molecule multi-kinase inhibitor that demonstrates potent and selective inhibition of several receptor tyrosine kinases (RTKs). These RTKs, including vascular endothelial growth factor receptors (VEGFRs), hepatocyte growth factor receptor (MET), platelet-derived growth factor receptors (PDGFRs), and colony-stimulating factor 1 receptor (CSF1R), are implicated in various cellular processes such as cell growth, proliferation, survival, and angiogenesis. [, , , , ]

Crizotinib

Compound Description: Crizotinib is a receptor tyrosine kinase inhibitor, primarily targeting anaplastic lymphoma kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and mesenchymal-epithelial transition factor (MET) [, ]. It is clinically approved for treating ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC) [].

Sunitinib

Compound Description: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor with activity against VEGFRs, platelet-derived growth factor receptors (PDGFRs), KIT proto-oncogene receptor tyrosine kinase (c-Kit), FMS-like tyrosine kinase 3 (FLT3), and colony stimulating factor 1 receptor (CSF1R) [, , ]. It is used in treating renal cell carcinoma and gastrointestinal stromal tumors [].

Foretinib

Compound Description: Foretinib is a multi-kinase inhibitor targeting MET, VEGFRs, and RON kinase [, , , ]. It has undergone clinical trials for various cancer types.

Nintedanib

Compound Description: Nintedanib is a multi-targeted tyrosine kinase inhibitor that acts on VEGFRs, PDGFRs, and fibroblast growth factor receptors (FGFRs) [, , ]. It is clinically approved for treating idiopathic pulmonary fibrosis (IPF) and some lung cancer types [, , ].

Pazopanib

Compound Description: Pazopanib is a multi-kinase inhibitor targeting VEGFRs, PDGFRs, and c-Kit []. It is clinically approved for treating renal cell carcinoma and soft tissue sarcoma [].

Erlotinib

Compound Description: Erlotinib is an EGFR tyrosine kinase inhibitor used in treating certain types of NSCLC [].

Source and Classification

TAS-115 was developed through a collaborative effort involving pharmaceutical research institutions focused on oncology and fibrotic diseases. It is classified as an anti-cancer agent and an anti-fibrotic agent due to its dual action on tumor growth and tissue remodeling. The compound has undergone extensive clinical trials, including Phase I and II studies, to assess its safety, tolerability, pharmacokinetics, and therapeutic efficacy in patients with solid tumors and idiopathic pulmonary fibrosis.

Synthesis Analysis

The synthesis of TAS-115 involves several key steps that focus on constructing its complex molecular framework. The methods generally include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Coupling Reactions: Various coupling reactions are employed to link different molecular fragments, often using palladium-catalyzed cross-coupling techniques.
  3. Functional Group Modifications: Subsequent reactions involve the introduction of functional groups that enhance the compound's biological activity.
  4. Purification: Final products are purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

These synthetic pathways are designed to produce TAS-115 in a cost-effective manner while maintaining high yields.

Molecular Structure Analysis

TAS-115 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its inhibitory properties. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₉H₁₉N₅O₄S
  • Molecular Weight: 397.45 g/mol

The structural data indicate the presence of various functional groups that facilitate interactions with target kinases, enhancing its binding affinity and specificity.

Chemical Reactions Analysis

TAS-115 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Kinase Inhibition: TAS-115 binds to the ATP-binding site of receptor tyrosine kinases, preventing their activation and subsequent signaling pathways that promote cell proliferation and survival.
  2. Metabolic Stability: The compound exhibits stability in metabolic reactions, allowing for sustained therapeutic levels in vivo.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for predicting the pharmacokinetics of TAS-115 and optimizing dosing regimens.

These reactions highlight the importance of TAS-115's design in achieving effective therapeutic outcomes.

Mechanism of Action

The mechanism of action of TAS-115 involves several processes:

  1. Inhibition of Kinase Activity: By binding to c-Met, VEGFR, FMS, and PDGFR, TAS-115 blocks downstream signaling pathways that are critical for tumor growth and angiogenesis.
  2. Modulation of Immune Response: Recent studies have shown that TAS-115 enhances the immune response by promoting the activation of T cells and modulating macrophage polarization towards an M1 phenotype, which is associated with anti-tumor activity .
  3. Impact on Tumor Microenvironment: TAS-115 alters the tumor microenvironment by reducing macrophage infiltration and enhancing T cell activity, contributing to its therapeutic effects against solid tumors .
Physical and Chemical Properties Analysis

TAS-115 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: TAS-115 has a relatively short half-life which allows for flexible dosing schedules aimed at maximizing patient compliance while minimizing toxicity .

These properties are critical for determining the appropriate formulation and delivery methods for clinical use.

Applications

TAS-115 has significant applications in clinical settings:

Properties

CAS Number

1190836-34-0

Product Name

TAS-115

IUPAC Name

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide

Molecular Formula

C27H23FN4O4S

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37)

InChI Key

ORRNXRYWGDUDOG-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

TAS-115, TAS 115, TAS115; Pamufetinib

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.